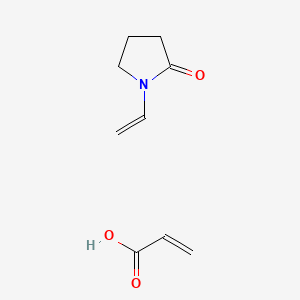
2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone
Cat. No. B1213182
Key on ui cas rn:
28062-44-4
M. Wt: 183.2 g/mol
InChI Key: GUQJTTJZPGRWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04818506
Procedure details


A 74/26 poly(acrylic acid/N-vinylpyrrolidone) was prepared by adding 21.7 grams of acrylic acid, 8.3 grams of N-vinylpyrrolidone and 267.0 grams of isopropanol to a reaction vessel. The monomer solution was heated to 82° C. reflux temperature with nitrogen purging. Aftr purging was complete 3.0 grams of t-butyl peroctoate was immediately added to the mixture and refluxing was continued for about 2.5 hours longer. The reaction mixture was left to cool, forming some precipitate. The entire reaction mixture including precipitate and solution was then concentrated on a rotary evaporator to form a fluffy white solid. Final drying was done in a vacuum oven at 1 mm Hg vacuum for three hours at 60° C. The procedure yielded a dry weight product of 34 grams. The product had a molecular weight of 5930 (aq.) and was 75.9 percent active. The copolymer was tested according to the procedures of Example 1 and showed a 99 percent gypsum scale inhibition.



[Compound]
Name
gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7]>C(O)(C)C>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)N1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
267 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
[Compound]
|
Name
|
gypsum
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux temperature with nitrogen purging
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Aftr purging
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was immediately added to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
forming some precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The entire reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a fluffy white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Final drying
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was done in a vacuum oven at 1 mm Hg vacuum for three hours at 60° C
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The procedure yielded a dry weight product of 34 grams
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O.C(=C)N1C(CCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
